molecular formula C19H23N3O2 B11411908 N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

Cat. No.: B11411908
M. Wt: 325.4 g/mol
InChI Key: JXSGFUGKWURMQI-UHFFFAOYSA-N
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Description

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of an ethoxy and methoxy group attached to a benzyl moiety, which is further connected to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Benzyl Moiety: The benzyl moiety with ethoxy and methoxy substituents can be introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 4-ethoxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Ethylation: The final step involves the ethylation of the benzimidazole nitrogen using ethyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or benzimidazole ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cellular signaling pathways in cancer cells, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-3-methoxybenzyl)-N-methylamine
  • 4-ethoxy-3-methoxybenzyl alcohol
  • N-(4-ethoxy-3-methoxybenzyl)-N’-methyl-4-(2-pyrimidinyl)-1-piperazinecarboximidamide

Uniqueness

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is unique due to its specific substitution pattern on the benzyl and benzimidazole rings, which imparts distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-ethylbenzimidazol-2-amine

InChI

InChI=1S/C19H23N3O2/c1-4-22-16-9-7-6-8-15(16)21-19(22)20-13-14-10-11-17(24-5-2)18(12-14)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21)

InChI Key

JXSGFUGKWURMQI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OCC)OC

Origin of Product

United States

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